molecular formula C18H23NO B10878997 N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine CAS No. 355383-23-2

N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine

Cat. No.: B10878997
CAS No.: 355383-23-2
M. Wt: 269.4 g/mol
InChI Key: KMWIGJJYYICGDK-UHFFFAOYSA-N
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Description

N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine is an organic compound characterized by a naphthalene ring substituted with a methoxy group and a cyclohexanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxynaphthalene and cyclohexanamine.

    Formation of Intermediate: 4-methoxynaphthalene is first converted to 4-methoxynaphthalen-1-ylmethanol through a reduction reaction.

    Condensation Reaction: The intermediate 4-methoxynaphthalen-1-ylmethanol is then reacted with cyclohexanamine under acidic conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the above reactions are carried out under controlled temperatures and pressures to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The naphthalene ring can be reduced to form a dihydronaphthalene derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-methoxynaphthalen-1-ylmethanal or 4-methoxynaphthalen-1-ylmethanoic acid.

    Reduction: Formation of 1,2,3,4-tetrahydronaphthalene derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives of the original compound.

Scientific Research Applications

N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexylamine
  • N-[(4-methoxynaphthalen-1-yl)methyl]cyclopentylamine
  • N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptylamine

Uniqueness

N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

355383-23-2

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine

InChI

InChI=1S/C18H23NO/c1-20-18-12-11-14(16-9-5-6-10-17(16)18)13-19-15-7-3-2-4-8-15/h5-6,9-12,15,19H,2-4,7-8,13H2,1H3

InChI Key

KMWIGJJYYICGDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CNC3CCCCC3

Origin of Product

United States

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